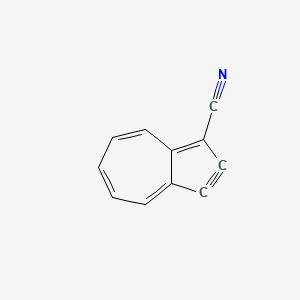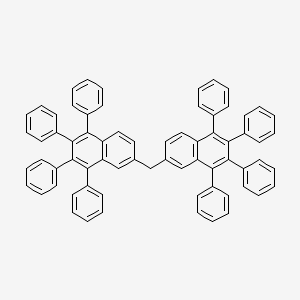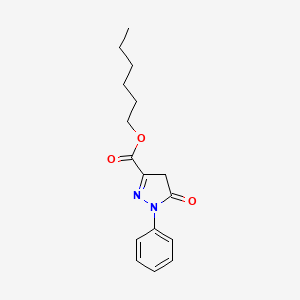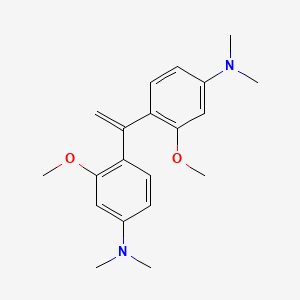
4,4'-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) is an organic compound known for its unique structural and electrochemical properties. This compound is characterized by the presence of two methoxy groups and two N,N-dimethylaniline groups connected via an ethene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) typically involves a condensation reaction. One common method includes the reaction of 3-methoxy-N,N-dimethylaniline with an appropriate ethene derivative under acidic conditions. For example, p-toluenesulfonic acid can be used as a catalyst to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism by which 4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) exerts its effects involves its interaction with various molecular targets. The compound’s electronic properties allow it to participate in electron transfer processes, which are crucial in its applications in organic electronics. The presence of methoxy and N,N-dimethylaniline groups enhances its ability to stabilize charge carriers, making it effective in devices that rely on charge transport .
Comparison with Similar Compounds
Similar Compounds
4,4’-[(E)-1,2-Ethenediyl]bis(N,N-diphenylaniline): Similar structure but with diphenylaniline groups instead of dimethylaniline.
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene): Contains bromophenyl and phenylethene groups.
Uniqueness
4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) is unique due to its specific combination of methoxy and N,N-dimethylaniline groups, which confer distinct electronic and optical properties. This makes it particularly suitable for applications in organic electronics where efficient charge transport and stability are required.
Properties
CAS No. |
104848-10-4 |
|---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[1-[4-(dimethylamino)-2-methoxyphenyl]ethenyl]-3-methoxy-N,N-dimethylaniline |
InChI |
InChI=1S/C20H26N2O2/c1-14(17-10-8-15(21(2)3)12-19(17)23-6)18-11-9-16(22(4)5)13-20(18)24-7/h8-13H,1H2,2-7H3 |
InChI Key |
KSAWSIXUELQKNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=C)C2=C(C=C(C=C2)N(C)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



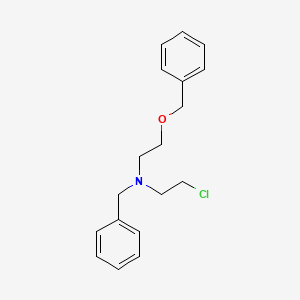
![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)

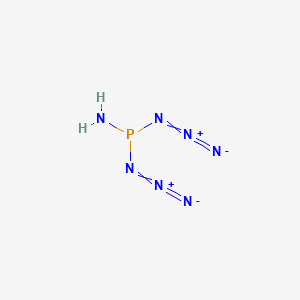
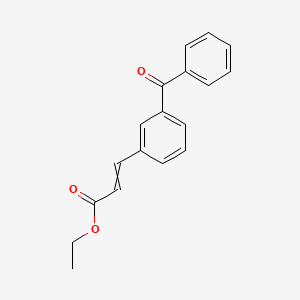
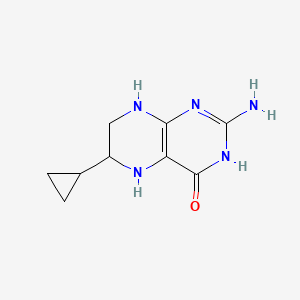
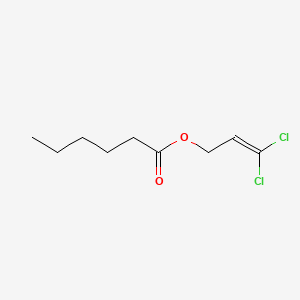

![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)
